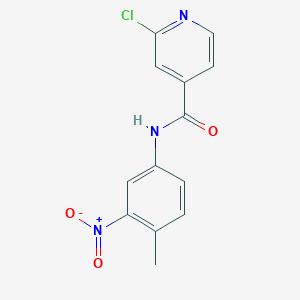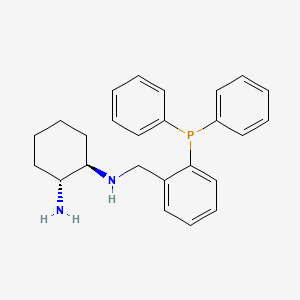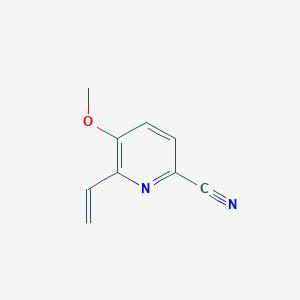
5-Methoxy-6-vinylpicolinonitrile
Übersicht
Beschreibung
5-Methoxy-6-vinylpicolinonitrile is an organic compound that belongs to the pyridine family It is characterized by the presence of a methoxy group at the 5-position, a vinyl group at the 6-position, and a carbonitrile group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-vinylpicolinonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-6-vinylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-6-vinylpicolinonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 5-Methoxy-6-vinylpicolinonitrile involves its interaction with specific molecular targets and pathways. The vinyl and carbonitrile groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxypyridine-2-carbonitrile: Lacks the vinyl group at the 6-position.
6-Vinylpyridine-2-carbonitrile: Lacks the methoxy group at the 5-position.
Uniqueness
5-Methoxy-6-vinylpicolinonitrile is unique due to the presence of both the methoxy and vinyl groups, which confer distinct chemical reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C9H8N2O |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
6-ethenyl-5-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c1-3-8-9(12-2)5-4-7(6-10)11-8/h3-5H,1H2,2H3 |
InChI-Schlüssel |
AFGSJFNJUIPEDW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C(C=C1)C#N)C=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[5,1-b][1,3]thiazol-7-yl(4-pyridinyl)methanol](/img/structure/B8529781.png)
![2-Bromo-N,N-dimethyl-6-[3-(trifluoromethyl)phenoxy]pyridin-4-amine](/img/structure/B8529782.png)
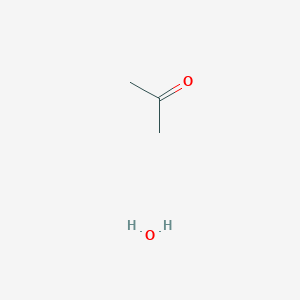
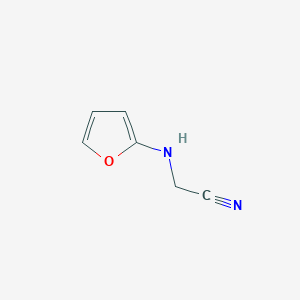
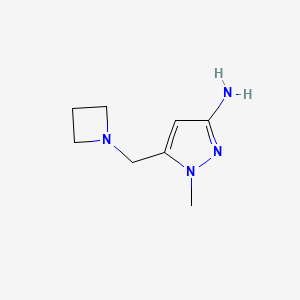

![Bis[(4-methylcyclohex-3-en-1-yl)methyl] butanedioate](/img/structure/B8529806.png)
![1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-3-nitro-1H-pyrazole](/img/structure/B8529814.png)

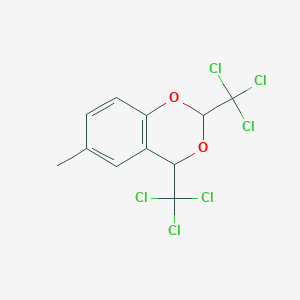
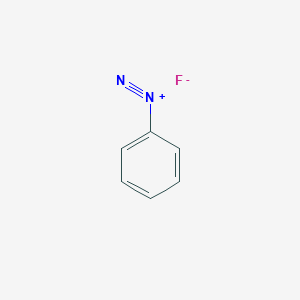
![3-Benzoyl-2,3,4,6-tetrahydrobenzo[c][2,7]naphthyridin-5(1H)-one](/img/structure/B8529847.png)
